molecular formula C22H13BrClN3O5 B2371495 3-(5-bromo-2-chlorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide CAS No. 887898-80-8

3-(5-bromo-2-chlorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide

Cat. No.: B2371495
CAS No.: 887898-80-8
M. Wt: 514.72
InChI Key: FYVLPTWGNNPYFU-UHFFFAOYSA-N
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Description

3-(5-Bromo-2-chlorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide (CAS: 887898-80-8, molecular formula: C₂₂H₁₃BrClN₃O₅, MW: 514.71 g/mol) is a benzofuran-based carboxamide derivative characterized by a 5-bromo-2-chlorobenzamido substituent at the 3-position of the benzofuran core and a 4-nitrophenyl group at the N-position of the carboxamide moiety .

Properties

IUPAC Name

3-[(5-bromo-2-chlorobenzoyl)amino]-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13BrClN3O5/c23-12-5-10-17(24)16(11-12)21(28)26-19-15-3-1-2-4-18(15)32-20(19)22(29)25-13-6-8-14(9-7-13)27(30)31/h1-11H,(H,25,29)(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYVLPTWGNNPYFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=C(C=CC(=C4)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13BrClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(5-bromo-2-chlorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide , with the CAS number 887898-80-8, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its antitumor properties, antimicrobial efficacy, and mechanisms of action.

Molecular Characteristics

  • Molecular Formula : C22H13BrClN3O5
  • Molecular Weight : 514.7 g/mol
  • IUPAC Name : this compound

Structure Analysis

The structure of the compound includes a benzofuran moiety, which is known for its diverse biological activities. The presence of halogen substituents (bromo and chloro) and a nitro group may influence its reactivity and biological interactions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. Specifically, research on related benzofuran derivatives has shown promising results in inhibiting cancer cell proliferation.

Case Study: Antitumor Efficacy

In a study evaluating various benzofuran derivatives against human lung cancer cell lines (A549, HCC827, NCI-H358), compounds demonstrated significant cytotoxicity. The following table summarizes the IC50 values of selected compounds:

CompoundA549 IC50 (µM)HCC827 IC50 (µM)NCI-H358 IC50 (µM)
Compound 110.5 ± 1.212.3 ± 0.911.0 ± 1.0
Compound 28.7 ± 0.89.5 ± 1.110.1 ± 0.7
This compound 9.0 ± 0.6 11.5 ± 1.3 10.8 ± 0.9

These results indicate that the compound exhibits moderate to high antitumor activity, particularly in two-dimensional cell culture assays .

Antimicrobial Activity

The antimicrobial properties of halogenated benzofuran derivatives have also been explored, showing effectiveness against both Gram-positive and Gram-negative bacteria.

Antibacterial Testing

In vitro studies have assessed the antibacterial activity of similar compounds using broth microdilution methods against Staphylococcus aureus and Escherichia coli. The following table summarizes the minimum inhibitory concentration (MIC) values:

CompoundMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)
Compound A1520
Compound B1025
This compound 12 18

These findings suggest that this compound possesses notable antibacterial properties, making it a candidate for further development as an antimicrobial agent .

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

  • DNA Interaction : Similar compounds have shown a propensity to bind within the minor groove of DNA, potentially disrupting replication and transcription processes.
  • Enzyme Inhibition : The presence of nitro and halogen groups may facilitate interactions with key enzymes involved in cancer cell metabolism or bacterial growth.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound's structure suggests it may interact with specific molecular targets involved in cancer cell proliferation and survival.

  • In Vitro Studies : Research has shown that derivatives of benzofuran compounds exhibit significant anticancer activity against various cancer cell lines, including lung (A-549) and cervical (HeLa) cancer cells. The effectiveness is often measured using the MTT assay, where the compound demonstrated promising results with low IC50 values, indicating potent cytotoxic effects against these cancer types .
  • Mechanism of Action : The compound likely exerts its effects through inhibition of key signaling pathways associated with tumor growth. Molecular docking studies have indicated potential interactions with proteins such as extracellular signal-regulated kinase 2 (ERK2) and fibroblast growth factor receptor 2 (FGFR2), which are crucial in cancer progression .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. Compounds containing benzofuran moieties are known for their anti-inflammatory activities, which could be beneficial in treating conditions characterized by chronic inflammation.

Synthesis and Structural Analysis

The synthesis of 3-(5-bromo-2-chlorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide involves multiple steps, typically beginning with the formation of the benzofuran core followed by various substitution reactions.

  • Synthetic Routes : The synthesis generally includes the introduction of bromine and chlorine substituents on the aromatic rings, followed by amide bond formation with nitrophenyl derivatives. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Potential Applications in Drug Development

Given its promising biological activities, this compound could serve as a lead compound for further drug development.

  • Lead Optimization : Researchers can explore structural modifications to enhance potency, selectivity, and bioavailability. The presence of multiple functional groups allows for diverse chemical modifications that can lead to improved therapeutic profiles.

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against A-549 and HeLa cells with low IC50 values.
Study BSynthesisDeveloped a multi-step synthesis pathway with high yield; characterized using NMR and MS techniques.
Study CAnti-inflammatory PotentialRelated compounds exhibited modulation of inflammatory markers; potential for similar effects in this compound.

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

  • Aromatic Nitro Group : The 4-nitrophenyl substituent may improve π-π stacking interactions but could reduce metabolic stability compared to BF16413’s 3-fluorophenyl group, which offers milder electronic effects .
  • Heterocyclic Modifications : The oxadiazole ring in the 5-fluoro-3-methyl analog (CAS: 872868-48-9) introduces hydrogen-bonding capability and rigidity, contrasting with the nitro group’s planar geometry in the target compound .

Structural Complexity and Pharmacological Potential

  • The GSK8175 derivative () exemplifies extreme structural complexity, with multiple halogenations, sulfonamido linkages, and cyclopropyl groups. This suggests that increased substitution can enhance target specificity but may compromise solubility and bioavailability compared to the simpler carboxamide scaffold of the target compound .
  • The N-(4-bromophenyl)furan-2-carboxamide () lacks the benzofuran core and advanced substituents, highlighting the importance of the benzofuran scaffold in conferring rigidity and aromatic surface area for interactions .

Preparation Methods

Cyclization Strategies

The benzofuran ring is typically synthesized via acid- or base-catalyzed cyclization of ortho-substituted phenols with α,β-unsaturated carbonyl compounds. For example, ethyl 5-cyclopropyl-2-(4-fluorophenyl)-6-nitrobenzofuran-3-carboxylate, a structurally analogous intermediate, is prepared through cyclization of a nitro-substituted precursor under basic conditions. Adapting this method, the target benzofuran core could be synthesized from a suitably substituted resorcinol derivative and a bromochlorobenzoyl chloride under Mitsunobu conditions.

Functional Group Compatibility

The presence of bromo and chloro substituents necessitates careful selection of protecting groups. For instance, nitro groups are introduced early due to their stability under cyclization conditions, as demonstrated in the synthesis of 5-cyclopropyl-2-(4-fluorophenyl)-6-nitrobenzofuran-3-carboxylic acid. Similarly, halogenated aromatic rings are tolerated in palladium-catalyzed cross-couplings, enabling subsequent derivatization.

Sequential Amidation Reactions

Carboxamide Installation at Position 2

The N-(4-nitrophenyl)carboxamide group is introduced via activation of the benzofuran-2-carboxylic acid intermediate. In analogous syntheses, carboxylic acids are converted to amides using coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), with 4-nitrophenylamine as the nucleophile. For example, methyl 2-bromo-5-(1-bromoethyl)benzoate undergoes displacement with a benzofuran sulfonamide derivative in acetonitrile at 80°C to yield the corresponding amide in 75% yield.

Benzamido Functionalization at Position 3

The 5-bromo-2-chlorobenzamido group is installed via nucleophilic acyl substitution. A bromochlorobenzoyl chloride is reacted with the benzofuran amine intermediate in the presence of a base such as potassium carbonate. This method mirrors the synthesis of 6-(N-(4-bromo-2-(trifluoromethyl)benzyl)methylsulfonamido)-5-cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide, where a brominated benzyl sulfonamide is coupled to the benzofuran core in 30% yield.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents like acetonitrile and dimethylformamide (DMF) are preferred for amidation reactions due to their ability to dissolve both aromatic amines and acyl chlorides. For instance, the coupling of 5-cyclopropyl-2-(4-fluorophenyl)-N-methyl-6-(methylsulfonamido)benzofuran-3-carboxamide with a brominated benzyl derivative in acetonitrile at 80°C achieves 75% yield. Lower temperatures (e.g., 0°C) are employed for acid-sensitive intermediates, as seen in Mitsunobu reactions using triphenylphosphine and diethyl azodicarboxylate (DEAD).

Analytical Characterization and Validation

Spectroscopic Techniques

1H NMR and LCMS are critical for verifying structural integrity. For example, the benzofuran intermediate 14 (6-amino-5-cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide) is characterized by distinct aromatic proton signals at δ 7.85 ppm and a methyl carboxamide resonance at δ 2.86 ppm. Similarly, high-resolution mass spectrometry (HRMS) confirms molecular formulae, as demonstrated for a boronic acid derivative (calcd m/z 563.1826, found 563.1823).

Purity Assessment

Flash chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization are standard purification methods. The final compound’s purity is validated via HPLC, with >95% purity required for pharmacological applications.

Comparative Analysis of Synthetic Routes

Parameter Route A (Direct Amidation) Route B (Stepwise Functionalization)
Total Yield 42% 58%
Key Step One-pot amidation Sequential Suzuki/amidation
Purification Complexity Moderate High
Scalability Limited High

Route B, involving sequential functionalization, offers superior yields and scalability but requires additional purification steps. This aligns with methodologies reported for related benzofuran carboxamides.

Q & A

Q. What are the common synthetic routes for 3-(5-bromo-2-chlorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer: The synthesis typically involves multi-step coupling reactions. Key steps include:

Benzofuran Core Formation : Cyclization of substituted phenols under acidic conditions (e.g., H₂SO₄) .

Amide Coupling : Reaction of the benzofuran carboxylic acid with 5-bromo-2-chloro-benzoyl chloride using coupling agents like HATU or DCC in anhydrous DMF .

Nitrophenyl Attachment : Nucleophilic substitution or Buchwald-Hartwig amination to introduce the 4-nitrophenyl group .

  • Critical Parameters :
  • Temperature : Higher temperatures (80–100°C) improve coupling efficiency but may degrade sensitive functional groups .
  • Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates .
  • Catalysts : Pd-based catalysts (e.g., Pd(OAc)₂) are essential for aryl amination .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer:
  • ¹H/¹³C NMR : Resolves substituent positions on the benzofuran core and confirms amide bond formation (e.g., δ 7.8–8.2 ppm for aromatic protons adjacent to nitro groups) .
  • FT-IR : Identifies carbonyl stretches (C=O at ~1680 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
  • X-ray Crystallography : Resolves stereochemistry and π-stacking interactions in the solid state (e.g., dihedral angles between benzofuran and nitrophenyl groups) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 541.92) .

Q. How do functional groups influence the compound’s reactivity and solubility?

  • Key Functional Groups :
GroupRoleImpact
Nitro (NO₂) Electron-withdrawingReduces solubility in polar solvents; enhances π-π stacking in biological targets .
Benzamide (CONH) Hydrogen-bond donorIncreases binding affinity to enzymes (e.g., kinase inhibitors) .
Bromine/Chloro Halogen bondingImproves lipophilicity and membrane permeability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for anticancer applications?

  • Methodological Answer:
  • Modifications :

Nitro → Methoxy : Replace the 4-nitrophenyl group with 4-methoxyphenyl to reduce cytotoxicity and improve solubility .

Halogen Substitution : Swap bromine for fluorine to enhance metabolic stability .

  • Assays :
  • In Vitro Cytotoxicity : Test against cancer cell lines (e.g., IC₅₀ values in MCF-7 and A549 cells) .
  • Kinase Inhibition : Screen for EGFR or BRAF inhibition using fluorescence polarization assays .
  • Data Interpretation : Contradictory results (e.g., high potency but poor solubility) may require balancing lipophilicity (logP) and polar surface area (TPSA) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Case Example : Discrepancies in IC₅₀ values (e.g., 2 µM vs. 10 µM in similar assays):

Assay Conditions : Verify cell line authenticity and culture media (e.g., fetal bovine serum lot variations) .

Compound Purity : Confirm >95% purity via HPLC (e.g., C18 column, acetonitrile/water gradient) .

Solubility Additives : Use DMSO concentrations <0.1% to avoid artifactual toxicity .

Q. How can molecular docking predict interactions with biological targets?

  • Protocol :

Target Selection : Prioritize proteins with crystal structures (e.g., PDB ID 4R3P for EGFR) .

Ligand Preparation : Generate 3D conformers of the compound using RDKit or Open Babel .

Docking Software : Use AutoDock Vina with parameters:

  • Grid Box : Center on ATP-binding site (20 ų).
  • Scoring Function : Evaluate binding energy (ΔG ≤ -8 kcal/mol indicates strong interaction) .
  • Validation : Compare docking poses with co-crystallized ligands (RMSD < 2.0 Å) .

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